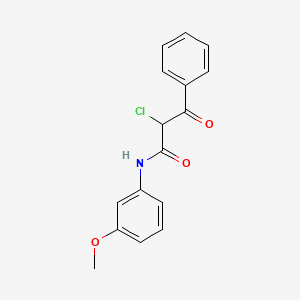2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide
CAS No.: 848658-79-7
Cat. No.: VC5040244
Molecular Formula: C16H14ClNO3
Molecular Weight: 303.74
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 848658-79-7 |
|---|---|
| Molecular Formula | C16H14ClNO3 |
| Molecular Weight | 303.74 |
| IUPAC Name | 2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide |
| Standard InChI | InChI=1S/C16H14ClNO3/c1-21-13-9-5-8-12(10-13)18-16(20)14(17)15(19)11-6-3-2-4-7-11/h2-10,14H,1H3,(H,18,20) |
| Standard InChI Key | LJBNLRSPLBPLQG-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC(=O)C(C(=O)C2=CC=CC=C2)Cl |
Introduction
2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide is a synthetic organic compound characterized by its unique structure and potential applications in medicinal chemistry. With the molecular formula and a molecular weight of 303.74 g/mol, the compound features a chloro group, methoxy group, and amide functionality that contribute to its chemical properties and biological activities.
Synthesis and Characterization
The synthesis of 2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide typically involves multi-step organic reactions that include chlorination, amide formation, and carbonyl addition. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Studies have shown that 2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide possesses significant antibacterial properties. In vitro assays demonstrate its effectiveness against various bacterial strains by disrupting essential cellular functions.
Anticancer Potential
The compound has also been investigated for its anticancer activity. Notably, it has shown the ability to induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells, with IC values indicating potent antiproliferative effects.
Mechanisms of Action
The mechanisms through which this compound exerts its biological effects include:
-
Antibacterial Mechanism: Disruption of bacterial cell membrane integrity or inhibition of critical enzymes involved in bacterial metabolism.
-
Anticancer Mechanism: Interference with tubulin dynamics during mitosis, leading to cell cycle arrest and apoptosis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide, it is useful to compare it with structurally similar compounds.
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | IC (µM) | Notes |
|---|---|---|---|
| 2-Chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide | Antimicrobial | ~15 | Exhibits good antibacterial properties |
| 3-Chloro-N-(2-phenylethyl)propanamide | Anticancer | ~20 | Similar structure; moderate activity |
| 3-(2-Chlorophenyl)-3-cyano-2-oxo-N-phenylpropanamide | Antifungal | ~10 | Strong antifungal activity observed |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume